molecular formula C11H6O2 B14763286 2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene CAS No. 166-64-3

2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene

Cat. No.: B14763286
CAS No.: 166-64-3
M. Wt: 170.16 g/mol
InChI Key: DUZXTWKUBQNNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of an epoxy group and a methano bridge, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include the formation of the naphtho[2,3-b]oxirene core, followed by the introduction of the epoxy and methano groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene involves its interaction with molecular targets through its epoxy and methano groups These interactions can lead to various biochemical and chemical pathways, depending on the specific context and application

Comparison with Similar Compounds

2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene can be compared with other similar compounds, such as:

    2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirane: Similar in structure but with different reactivity due to the presence of an oxirane group.

    2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirane-3,6-dione: Contains additional functional groups that alter its chemical behavior and applications.

Properties

CAS No.

166-64-3

Molecular Formula

C11H6O2

Molecular Weight

170.16 g/mol

IUPAC Name

4,12-dioxapentacyclo[5.4.1.12,6.01,7.03,5]trideca-2,5,8,10-tetraene

InChI

InChI=1S/C11H6O2/c1-2-4-11-7-5-6(8-9(7)12-8)10(11,3-1)13-11/h1-4H,5H2

InChI Key

DUZXTWKUBQNNBR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=C1C45C2(O4)C=CC=C5)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.